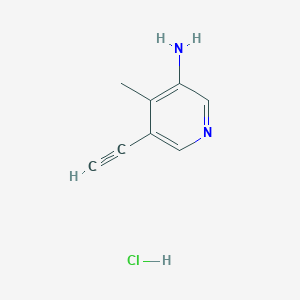

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride

Description

5-Ethynyl-4-methylpyridin-3-amine hydrochloride is a pyridine derivative characterized by an ethynyl (-C≡CH) group at position 5, a methyl (-CH₃) group at position 4, and an amine (-NH₂) group at position 3 of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

5-ethynyl-4-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-3-7-4-10-5-8(9)6(7)2;/h1,4-5H,9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVMHXDMGAEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methylpyridin-3-amine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form corresponding amines or other derivatives.

Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nucleophilic reagents such as amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyridine ring can interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Hydrochloride Compounds

The following analysis compares 5-ethynyl-4-methylpyridin-3-amine hydrochloride with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Electronic Effects :

- The ethynyl group in the target compound is strongly electron-withdrawing (sp hybridization), increasing the pyridine ring’s electrophilicity and acidity of the amine group compared to electron-donating groups like methoxy (-OCH₃) .

- Chloro and trifluoromethyl (-CF₃) substituents (e.g., in ) enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs.

Solubility and Reactivity :

- The hydrochloride salt form improves aqueous solubility across all compounds. However, the ethynyl group’s linear geometry may reduce steric hindrance, facilitating nucleophilic substitution reactions compared to bulkier groups like CF₃ .

Biological Applications :

Biological Activity

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is a compound belonging to the pyridine family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features an ethynyl group and a methyl group attached to a pyridine ring. The synthesis typically employs palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling method. This involves reacting 5-bromo-4-methylpyridin-3-amine with ethynylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate, yielding moderate to good results.

Antimicrobial Properties

Research indicates that 5-Ethynyl-4-methylpyridin-3-amine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| S. aureus | 100 µM |

These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanism of action against these pathogens .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines. Notably, it has demonstrated activity against breast cancer cell lines, where it induced apoptosis and cell cycle arrest at low micromolar concentrations .

A summary of the anticancer activity is presented in the following table:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (Luminal subtype) | Low micromolar | Induces apoptosis and microtubule destabilization |

| Human Colon Adenocarcinoma | ~92.4 | Inhibits cell proliferation |

These results indicate that 5-Ethynyl-4-methylpyridin-3-amine may serve as a promising lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions are crucial for modulating enzyme or receptor activities.

Case Studies

- Anticancer Efficacy in Preclinical Models : A study evaluated the efficacy of 5-Ethynyl-4-methylpyridin-3-amine in mouse models bearing human breast cancer xenografts. The results showed significant tumor reduction compared to control groups, supporting its potential as an effective therapeutic agent.

- Antimicrobial Activity Assessment : In a comparative study against standard antibiotics, 5-Ethynyl-4-methylpyridin-3-amine exhibited superior activity against resistant strains of E. coli and S. aureus, highlighting its potential role in tackling antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-ethynyl-4-methylpyridin-3-amine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, including functionalization of the pyridine core. For example:

Core Functionalization : Start with a substituted pyridine (e.g., 4-methylpyridin-3-amine) and introduce the ethynyl group via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and trimethylsilylacetylene, followed by deprotection .

Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Purity is validated via HPLC (≥98%) using a C18 column and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) .

- Critical Parameters : Reaction temperature (60–80°C for Sonogashira coupling), stoichiometry of HCl (1:1 molar ratio), and inert atmosphere (N₂/Ar) to prevent oxidation of the ethynyl group.

Q. How can researchers confirm the structural integrity of 5-ethynyl-4-methylpyridin-3-amine hydrochloride?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : Compare - and -NMR peaks to reference spectra. The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while the methyl group resonates at δ ~2.1 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 163.1 (free base) and [M+Cl]⁻ at m/z 198.5 (hydrochloride).

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly the planarity of the pyridine ring and HCl salt coordination .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation of the ethynyl group and HCl dissociation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., oxidized ethynyl derivatives) should be quantified against USP thresholds (<0.1% impurity) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the ethynyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the ethynyl group’s electron density using Gaussian 16 at the B3LYP/6-31G(d) level. The LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack, enabling Suzuki-Miyaura or Heck couplings .

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd-NHC complexes) to optimize reaction conditions.

- Experimental Validation : Compare predicted activation energies with experimental yields (e.g., 70–85% for Sonogashira reactions) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity).

- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, oxidation of the ethynyl group may reduce potency in cell-based assays .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability (e.g., ±5% purity deviation impacts IC₅₀ by 1.2-fold) .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?

- Methodological Answer :

- HPLC Method Development : Test columns (C18 vs. HILIC) and mobile phases (e.g., ammonium formate buffer pH 3.0 with acetonitrile gradient).

- Impurity Spiking : Introduce known impurities (e.g., 4-methylpyridin-3-amine hydrochloride) to validate resolution (R > 2.0).

- Validation Parameters : Linearity (R² > 0.999), LOD/LOQ (0.01%/0.03%), and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.